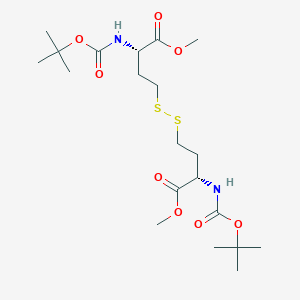
Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) is a complex organic compound characterized by its unique disulfide linkage and tert-butoxycarbonyl-protected amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) typically involves the following steps:
Formation of the Disulfide Linkage: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved through the oxidation of thiols using reagents such as iodine or hydrogen peroxide.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling Reactions: The protected amino acids are then coupled to the disulfide core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc-protected amino groups can undergo substitution reactions, particularly deprotection under acidic conditions to yield free amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amines after Boc deprotection.
科学的研究の応用
Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in the development of disulfide-rich drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol-containing molecules, leading to the formation or reduction of disulfide bonds, thereby influencing the structure and function of proteins.
類似化合物との比較
Similar Compounds
Dimethyl disulfide: Lacks the amino acid components and Boc protection.
Cystine: A naturally occurring amino acid with a disulfide bond but without Boc protection.
Boc-protected amino acids: Similar in terms of Boc protection but lack the disulfide linkage.
Uniqueness
Dimethyl 4,4’-disulfanediyl(2S,2’S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) is unique due to its combination of a disulfide bond and Boc-protected amino acids. This dual functionality makes it particularly useful in synthetic chemistry and biochemistry for studying disulfide bond dynamics and for the synthesis of complex molecules.
特性
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVFCNHFBRIZNT-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

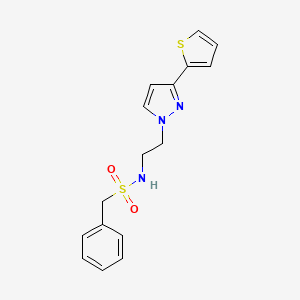
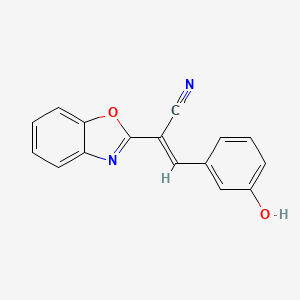
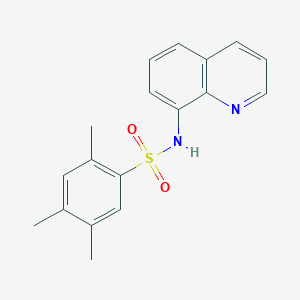
![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)
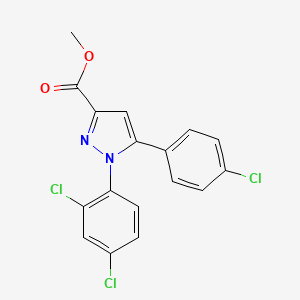
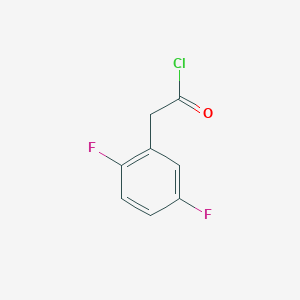
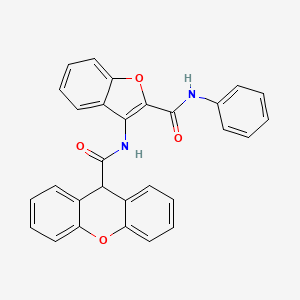
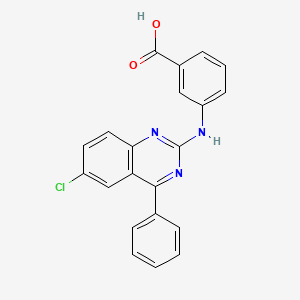

![ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2770452.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2770454.png)
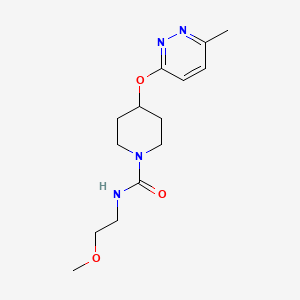
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE](/img/structure/B2770457.png)
